1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

Medicinal chemistry Physicochemical property profiling Drug design

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a pyrazole carboxylic acid derivative (C₇H₈N₂O₂, MW 152.15) featuring a cyclopropyl substituent at the N1 position and a carboxylic acid at C3. The compound exhibits computed XLogP3 of 0.5, topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, three acceptors, and two rotatable bonds.

Molecular Formula C7H8N2O2
Molecular Weight 152.15
CAS No. 1403333-94-7
Cat. No. B3039908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
CAS1403333-94-7
Molecular FormulaC7H8N2O2
Molecular Weight152.15
Structural Identifiers
SMILESC1CC1N2C=CC(=N2)C(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
InChIKeyJZQMSGVEUQXVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS 1403333-94-7): Physicochemical and Procurement Profile


1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a pyrazole carboxylic acid derivative (C₇H₈N₂O₂, MW 152.15) featuring a cyclopropyl substituent at the N1 position and a carboxylic acid at C3 [1]. The compound exhibits computed XLogP3 of 0.5, topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, three acceptors, and two rotatable bonds [1]. It appears as a white crystalline solid with a melting point between 185-188°C and is typically supplied at 95-98% purity . The cyclopropyl group confers moderate lipophilicity (consensus logP ~0.62) while maintaining a polar surface area consistent with favorable permeability and oral bioavailability potential .

Why 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Other Pyrazole Carboxylic Acids


Substitution pattern on the pyrazole ring profoundly influences lipophilicity, hydrogen bonding capacity, and metabolic stability. The N1-cyclopropyl group in 1-cyclopropyl-1H-pyrazole-3-carboxylic acid imparts a distinct balance of steric bulk, conformational constraint, and electronic effects compared to alternative substituents (e.g., methyl, hydrogen, or positional isomers) . These differences translate into measurable variations in logP, TPSA, and crystallinity—parameters that directly impact solubility, permeability, and formulation behavior . Consequently, replacing this building block with a generic pyrazole carboxylic acid without matching substitution pattern may alter reaction kinetics, intermediate stability, or the physicochemical profile of downstream compounds, undermining reproducibility in both medicinal chemistry and process development .

Quantitative Differentiation of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid Against Structural Analogs


Lipophilicity (logP): N1-Cyclopropyl Confers Intermediate Lipophilicity Compared to Methyl and 4-Carboxy Isomers

The consensus logP of 1-cyclopropyl-1H-pyrazole-3-carboxylic acid is approximately 0.62 (range 0.28–1.08 across five computational methods), as reported by Bidepharm . This value is 0.60 log units higher than the 4-carboxylic acid isomer (logP 0.02, ChemSrc ) and 0.22 log units higher than the 1-methyl analog (logP 0.40, Hit2Lead ). However, it is 0.63 log units lower than 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (logP 1.25, Hit2Lead ). The N1-cyclopropyl group thus provides a lipophilicity sweet spot—sufficiently lipophilic to enhance membrane permeability while maintaining aqueous solubility adequate for reaction workup.

Medicinal chemistry Physicochemical property profiling Drug design

Purity and Availability: Higher Purity Options (98%) Differentiate from Standard 95-97% Analogs

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is commercially available at 98% purity from suppliers such as Bidepharm and MolCore , compared to 95-97% typical for the 4-carboxylic acid isomer (Apollo Scientific 95% ; Bidepharm 97% ) and 95% for 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (Sigma-Aldrich ). The higher purity grade reduces the need for additional purification steps, improving synthetic yield consistency and minimizing impurity-related side reactions in multistep syntheses.

Procurement Quality control Synthetic chemistry

Cost Efficiency: Competitive Pricing for N1-Cyclopropyl Scaffold Relative to Positional Isomers

At the 100 mg scale, 1-cyclopropyl-1H-pyrazole-3-carboxylic acid (95% purity) is priced at £70 (Apollo Scientific ), while the 4-carboxylic acid isomer (97% purity) is offered at £140 for 250 mg (equivalent to £56 per 100 mg ) and 1-methyl-1H-pyrazole-3-carboxylic acid (95%) at approximately $45 per 100 mg (AChemBlock ). Although the 4-isomer appears marginally cheaper per unit mass, the 3-carboxylic acid variant is more frequently stocked and available in a wider range of quantities (25 mg to 1 g), reducing lead time and enabling rapid iterative synthesis.

Procurement economics Budget optimization Building block selection

Synthetic Utility: Established Role in COX-2 Inhibitor and Herbicide Development

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid has documented use as a key intermediate in the synthesis of selective COX-2 inhibitors (NSAIDs) with reduced gastrointestinal toxicity and in herbicides targeting annual grasses and broadleaf weeds, where the cyclopropyl group enhances soil binding affinity . While direct IC₅₀ or Ki data for the parent carboxylic acid are not publicly available, its derivatives have shown inhibitory activity against beta-secretase (BACE1) implicated in Alzheimer's disease . In contrast, the 4-carboxylic acid isomer lacks comparable literature precedent in NSAID or agrochemical contexts, and the 1-methyl analog is primarily a simpler building block with fewer documented applications [1].

Medicinal chemistry Agrochemical synthesis Building block applications

Optimal Use Cases for 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid in Drug Discovery and Agrochemical Development


Scaffold for Selective COX-2 Inhibitors with Reduced GI Toxicity

Based on its established role in NSAID synthesis , 1-cyclopropyl-1H-pyrazole-3-carboxylic acid is the preferred building block for medicinal chemists developing next-generation COX-2 selective inhibitors. The cyclopropyl group improves metabolic stability and may reduce plasma clearance , while the 3-carboxylic acid position enables facile amide or ester conjugation to achieve optimal target engagement. The compound's moderate lipophilicity (logP ~0.6) balances membrane permeability with aqueous solubility, potentially mitigating the solubility-limited absorption observed with more lipophilic pyrazole analogs .

Herbicide Intermediate for Enhanced Soil Binding and Residual Activity

Agrochemical researchers synthesizing herbicides for annual grass and broadleaf weed control should prioritize this compound over positional isomers. The N1-cyclopropyl group enhances soil binding affinity, prolonging residual control . The 3-carboxylic acid functionality provides a reactive handle for coupling with sulfonylurea or triazine warheads. Procurement of high-purity (98%) material minimizes impurity-driven side reactions during large-scale esterification or amidation, improving process yield and reducing purification costs.

Building Block for CNS-Penetrant Kinase or BACE1 Inhibitors

The combination of moderate lipophilicity (logP 0.62), low TPSA (55.1 Ų), and the cyclopropyl group's documented ability to increase blood-brain barrier permeability makes this compound an attractive core for CNS drug discovery programs targeting kinases, BACE1, or other neurological enzymes. Its computed logP aligns with the CNS MPO desirability range, while the cyclopropyl moiety reduces susceptibility to oxidative metabolism . Procure the 98% purity grade to ensure reproducible SAR and avoid confounding biological readouts from impurities.

Synthesis of Pyrazole-Containing Antimicrobial Agents

The carboxylic acid group can form coordination complexes with bacterial metalloenzymes involved in cell wall synthesis , suggesting utility in antimicrobial drug discovery. Use this building block when designing inhibitors of zinc-dependent hydrolases or other metalloenzymes. The cyclopropyl substituent introduces conformational constraint that may improve selectivity for bacterial targets over human orthologs. The compound's irritant properties (H315, H319) require standard laboratory precautions but do not impede use in medicinal chemistry workflows.

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